1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Fülöp et al. (1997) described the synthesis of 2,4‐dioxo and 4‐oxo‐2‐thioxo derivatives of octahydrocyclopenta[d]pyrimidines, highlighting the reactivities of cis and trans isomers in cyclopentane trans-fused six-membered 1,3-heterocycles (Fülöp, Szakonyi, Bernáth, & Sohár, 1997).
- Hassan et al. (2018) developed a one-pot synthesis method for thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-one derivatives, emphasizing the novel series from the reaction of 3-amino-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (Hassan, Khattab, Wasfy, Abuzeid, & Hassan, 2018).
Biological and Pharmacological Research
- Edrees and Farghaly (2017) explored the antitumor activity of benzo[6",7"]cyclohepta[1",2":4,5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, providing insights into novel pentaheterocyclic compounds (Edrees & Farghaly, 2017).
- Kökbudak et al. (2020) studied the cytotoxic activity of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, including quantum chemical calculations for molecular properties (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).
Applications in Corrosion Inhibition
- Abdallah, Shalabi, and Bayoumy (2018) investigated the application of pyridopyrimidinones derivatives as corrosion inhibitors for carbon steel in sulfamic acid, showcasing the inhibition efficiency through electrochemical methods (Abdallah, Shalabi, & Bayoumy, 2018).
Synthesis of Heterocyclic Compounds
- Elian, Abdelhafiz, and Abdelreheim (2014) synthesized new thioxopyrimidine, pyranopyridine, and pyranopyrimidine derivatives, demonstrating the potential for biological activity (Elian, Abdelhafiz, & Abdelreheim, 2014).
Mechanism of Action
Based on the structural similarity to other compounds, it’s possible that this compound could have antimicrobial activity . Many compounds with a similar structure, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and found to have antimicrobial activity . These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy over extended periods . Degradation may occur under certain conditions, leading to a reduction in its antihypertensive effects. Long-term studies in vitro and in vivo have demonstrated sustained benefits in reducing blood pressure and improving cardiovascular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively lowers blood pressure without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential renal impairment and electrolyte imbalances. Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in the RAAS. The compound interacts with enzymes and cofactors that regulate the production and degradation of angiotensinogen, angiotensin I, and angiotensin II . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall antihypertensive effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on the RAAS pathway . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring its optimal activity and therapeutic benefits.
Properties
IUPAC Name |
1-cyclopropyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10-11-9(14)7-2-1-3-8(7)12(10)6-4-5-6/h6H,1-5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZGKZOSAMLWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.